molecular formula C22H22N2O3S B11242312 1-(4-((1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone

1-(4-((1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone

Cat. No.: B11242312
M. Wt: 394.5 g/mol
InChI Key: TYGLBKURVOLMRZ-UHFFFAOYSA-N
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Description

1-(4-((1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone is a complex organic compound that features a unique structure combining a pyrrolo[1,2-a]pyrazine core with a sulfonyl phenyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrrolo[1,2-a]pyrazine core through cyclization reactions, followed by sulfonylation and subsequent coupling with the ethanone moiety. The reaction conditions often require the use of catalysts, such as transition metals, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

1-(4-((1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(4-((1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery systems.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(4-((1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-((1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone is unique due to its combination of a pyrrolo[1,2-a]pyrazine core with a sulfonyl phenyl ethanone moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H22N2O3S

Molecular Weight

394.5 g/mol

IUPAC Name

1-[4-[[1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]sulfonyl]phenyl]ethanone

InChI

InChI=1S/C22H22N2O3S/c1-16-5-7-19(8-6-16)22-21-4-3-13-23(21)14-15-24(22)28(26,27)20-11-9-18(10-12-20)17(2)25/h3-13,22H,14-15H2,1-2H3

InChI Key

TYGLBKURVOLMRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC=C(C=C4)C(=O)C

Origin of Product

United States

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